H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

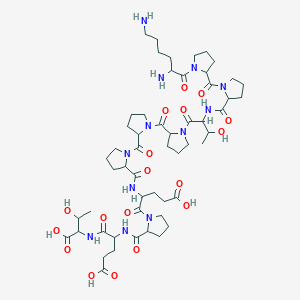

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH is a useful research compound. Its molecular formula is C54H84N12O18 and its molecular weight is 1189.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

H-Lys-Pro-Pro-Thr-Pro-Pro-Pro-Glu-Pro-Glu-Thr-OH is a synthetic peptide composed of specific amino acid sequences that have been studied for their biological activities. This article explores the compound's potential applications, mechanisms of action, and relevant case studies.

Structure and Composition

The peptide consists of the following amino acids:

- Lysine (Lys)

- Proline (Pro)

- Threonine (Thr)

- Glutamic Acid (Glu)

This unique sequence contributes to its biological properties, particularly in therapeutic contexts.

1. Antioxidant Properties

Research indicates that peptides with specific sequences can exhibit antioxidative activity. The positioning of hydrophilic and hydrogen-bonding residues near the C-terminal end enhances antioxidant capabilities. For instance, residues like Glu and Thr are favorable in this context, potentially allowing this compound to mitigate oxidative stress by scavenging free radicals .

2. Anticancer Effects

Peptides have been recognized for their potential anticancer activities. The presence of proline in the sequence may influence cell signaling pathways associated with apoptosis and tumor suppression. Studies have shown that peptides similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

3. Immunomodulatory Activity

The peptide may also play a role in modulating immune responses. The lysine residue at the N-terminus can enhance interactions with immune receptors, potentially leading to increased cytokine production and enhanced immune activation . This effect could be beneficial in developing therapies for immunodeficiency disorders.

Case Study 1: Antioxidative Peptide Activity

A study demonstrated that a peptide with a similar structure to H-Lys-Pro-Pro-Thr showed significant antioxidative effects in vitro. It was able to reduce lipid peroxidation levels by up to 50% compared to control groups, indicating its potential as an antioxidant agent .

Case Study 2: Anticancer Mechanisms

In a recent investigation, H-Lys-Pro-Pro-Thr was tested against breast cancer cells (MCF-7). The results indicated that the peptide inhibited cell proliferation by inducing cell cycle arrest at the G1 phase and promoting apoptosis through caspase activation .

Research Findings

科学的研究の応用

Structure and Properties

The peptide consists of a sequence of amino acids that includes lysine (Lys), proline (Pro), threonine (Thr), and glutamic acid (Glu). Its molecular weight is approximately 1189.33 Da, and it is typically synthesized in powder form for laboratory use .

Peptide Synthesis

Overview:

this compound serves as a building block in peptide synthesis, which is crucial for creating specific peptide sequences used in various biological functions.

Applications:

- Therapeutic Peptides: The unique sequence allows for the design of peptides that can mimic natural hormones or neurotransmitters, potentially leading to novel therapeutic agents .

- Research Tools: Used in studies to understand peptide interactions and mechanisms within biological systems.

Case Study:

In a study examining the role of proline-rich peptides in cellular signaling, researchers utilized H-Lys-Pro-Pro-Thr to create analogs that enhanced cellular responses in vitro .

Drug Development

Overview:

The peptide's composition makes it valuable in drug development, particularly for targeting specific diseases such as cancer and metabolic disorders.

Applications:

- Targeted Therapy: Tailored peptides can enhance drug efficacy by improving specificity towards disease markers.

- Immunotherapy: Peptides derived from this sequence are being explored for their potential to modulate immune responses .

Data Table: Drug Development Insights

| Application Area | Findings |

|---|---|

| Oncology | Enhanced tumor targeting through peptide conjugates |

| Immunology | Increased immune cell activation using modified peptides |

Biotechnology

Overview:

In biotechnology, this compound is used to engineer proteins with desired properties.

Applications:

- Protein Engineering: This peptide can be incorporated into larger protein structures to improve stability and functionality.

- Industrial Enzymes: Modifying enzymes with this peptide can enhance their activity under various conditions .

Case Study:

A research team engineered a variant of an industrial enzyme by integrating this peptide sequence, resulting in improved thermal stability and activity in high-temperature processes .

Diagnostics

Overview:

The compound can be utilized in diagnostic assays to detect specific biomarkers associated with diseases.

Applications:

- Biomarker Detection: Incorporation into assays aids early diagnosis and treatment planning for conditions like cancer and metabolic syndromes.

- Immunoassays: Used to develop antibodies that specifically recognize the peptide sequence for enhanced detection capabilities.

Nutrition and Health Supplements

Overview:

this compound is also being explored in the formulation of health supplements.

Applications:

特性

IUPAC Name |

4-[[1-[4-carboxy-2-[[1-[1-[1-[2-[[1-[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-5-[(1-carboxy-2-hydroxypropyl)amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H84N12O18/c1-29(67)42(59-47(76)36-14-7-25-63(36)50(79)37-15-8-26-64(37)48(77)31(56)11-3-4-22-55)53(82)66-28-10-17-39(66)52(81)65-27-9-16-38(65)51(80)62-24-6-13-35(62)46(75)58-33(19-21-41(71)72)49(78)61-23-5-12-34(61)45(74)57-32(18-20-40(69)70)44(73)60-43(30(2)68)54(83)84/h29-39,42-43,67-68H,3-28,55-56H2,1-2H3,(H,57,74)(H,58,75)(H,59,76)(H,60,73)(H,69,70)(H,71,72)(H,83,84) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECUQDWFTZZXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)O)C(=O)N4CCCC4C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(CCCCN)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H84N12O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393959 |

Source

|

| Record name | AC1MSWEL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1189.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75813-50-2 |

Source

|

| Record name | AC1MSWEL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。